2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,3,4-tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position and a sulfanylacetamide moiety linked to a 3-methoxyphenyl ring. The tetrazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, which often enhances bioavailability and target affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-15-9-7-14(8-10-15)23-18(20-21-22-23)27-12-17(24)19-13-5-4-6-16(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYLQVZHZPBFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The reaction conditions often require the in situ generation of hydrazoic acid, which is highly toxic and explosive. This process is usually catalyzed by strong Lewis acids or amine salts .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent safety protocols to handle the toxic intermediates .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are generally ineffective.
Reduction: Specific reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups attached to the sulfur atom .
Scientific Research Applications
Structural Features
The compound features several key structural components:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its stability and ability to mimic other bioactive molecules.
- Ethoxyphenyl Group : Enhances lipophilicity and may improve binding interactions with biological targets.
- Sulfanyl Group : Potentially involved in redox reactions and interactions with thiol-containing biomolecules.
- Methoxyphenyl Acetamide Moiety : Provides steric bulk that may influence pharmacokinetics and pharmacodynamics.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique chemical structure:
Pharmacological Properties
- Antimicrobial Activity : Studies have shown that tetrazole derivatives can exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with bacterial cell membranes or enzymes involved in cell wall synthesis.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
- Anticancer Potential : Research indicates that tetrazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways.
Case Studies
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar tetrazole compounds demonstrating potent anticancer activity against various human cancer cell lines .
- Another research article explored the anti-inflammatory effects of related compounds in animal models, showing a reduction in inflammatory markers .
Biological Research
The compound serves as a biochemical probe due to its reactivity and binding properties:
Applications
- Used in studies investigating enzyme inhibition where it mimics substrates or cofactors due to structural similarities .
- Explored as a tool for receptor modulation to understand signaling pathways involved in disease mechanisms.
Material Science
The compound is utilized in developing advanced materials:
Chemical Reactivity
- Its unique structure allows it to act as an intermediate in synthesizing complex organic compounds used in various industrial applications.
Potential Uses
- Development of polymeric materials with enhanced properties due to the incorporation of tetrazole derivatives.
Mechanism of Action
The mechanism of action for 2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with various molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to its biological effects . The specific pathways and molecular targets are still under investigation, but the compound’s ability to mimic carboxylic acids and interact with benzodiazepine receptors has been noted .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Observations:
Structural Flexibility vs. Activity: The tetrazole core in the target compound offers greater metabolic resistance compared to triazole analogs (e.g., FP1-12), which may degrade faster due to hydroxyacetamide groups .
Biological Performance: Triazole-thiazole hybrids (e.g., compound 9f) exhibit superior antiproliferative activity (IC₅₀ = 8.2 µM) over the target compound’s structural class, likely due to dual heterocyclic pharmacophores .
Synthetic Challenges :
- The target compound’s tetrazole ring requires stringent cyclization conditions (e.g., NaN₃, DMF, 100°C) compared to triazoles synthesized via milder Ugi-azide reactions (e.g., 25–50°C) .
Physicochemical and Pharmacokinetic Insights
Table 2: Predicted Properties of the Target Compound vs. Analogs
- Polar Surface Area (TPSA) : Lower TPSA (~95 Ų) than triazole-thiazole hybrids (~122 Ų) suggests improved oral bioavailability .
Biological Activity
2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound characterized by its unique molecular structure, which combines a tetrazole moiety and an acetamide function. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for enhancing bioactivity and solubility. The synthesis typically involves multiple steps:
- Formation of the Tetrazole Ring : The starting material, 4-ethoxyaniline, is reacted with sodium azide and triethyl orthoformate to form 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole.
- Thioether Formation : The tetrazole derivative is treated with thiol reagents to introduce the sulfanyl group.
- Acetamide Substitution : The resulting sulfanyl tetrazole is reacted with 3-methoxyphenylacetyl chloride to yield the final compound.
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds exhibit varying degrees of antimicrobial activity. In particular:
- Compounds similar to this compound have shown moderate activity against gram-positive bacteria. For instance, studies on related acetamides demonstrated effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Gram-positive bacteria |
| Acetamide derivatives (e.g., 30 and 31) | Moderate | Various bacteria |
Anticancer Activity
The compound's potential as an anticancer agent is underscored by its structural similarity to known inhibitors of cancer cell proliferation. For example:
- Studies have shown that compounds with a similar tetrazole structure can inhibit heme oxygenase-1 (HO-1), an enzyme involved in tumor progression and chemoresistance. Inhibiting HO-1 has been linked to reduced invasiveness in cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7l (similar structure) | ≤ 8 | U87MG (glioblastoma) |
| 7i (similar structure) | ≤ 8 | DU145 (prostate cancer) |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- The tetrazole ring can mimic biological molecules, allowing it to inhibit enzymes or modulate receptor functions. This mechanism is crucial for its antimicrobial and anticancer properties.
Case Studies
A notable study investigated various acetamide derivatives for their biological activity against different strains of bacteria and cancer cells. Results indicated that modifications in the molecular structure significantly impacted their efficacy:
Q & A
Q. Basic Screening Protocols
- Antiproliferative assays : MTT-based testing against cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .
- Anti-exudative activity : Carrageenan-induced paw edema models evaluate inhibition of inflammatory mediators (e.g., TNF-α reduction by 40–60% at 50 mg/kg) .
- Enzyme inhibition : Target-specific assays (e.g., COX-2 or EGFR kinase inhibition) using fluorogenic substrates .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced SAR Strategies
- Substituent variation : Modify methoxy/ethoxy groups to assess electronic effects on bioactivity. For example, replacing 4-ethoxyphenyl with 4-chlorophenyl increases antiproliferative potency by 30% .
- Scaffold hopping : Replace the tetrazole ring with triazole or oxadiazole to study heterocycle influence on target binding .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with Ser904 in EGFR) .
What mechanistic pathways are hypothesized for its biological activity?
Q. Advanced Mechanistic Studies
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation in treated cells .
- Reactive oxygen species (ROS) modulation : DCFH-DA assays show dose-dependent ROS generation, linking to mitochondrial dysfunction .
- Protein target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) identifies binding partners like HSP90 or tubulin .
How can contradictory data in biological assays be resolved?
Q. Advanced Data Reconciliation
- Dose-response normalization : Ensure consistent molarity across assays (e.g., μM vs. mg/mL discrepancies) .
- Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) affecting activity .
- Computational validation : MD simulations assess binding stability under varying conditions (e.g., solvation effects) .
What safety protocols are critical during handling?
Q. Basic Laboratory Safety
- Storage : Keep in airtight containers under nitrogen, away from moisture and light .
- Exposure mitigation : Use fume hoods for synthesis (pyridine toxicity) and PPE (nitrile gloves, goggles) .
- Spill management : Neutralize acids/bases with appropriate buffers before disposal .
How can computational tools enhance reaction design for analogs?
Q. Advanced Computational Methods
- Reaction path prediction : DFT calculations (Gaussian 09) optimize transition states for sulfanyl-acetamide coupling .
- Retrosynthetic analysis : AI-based platforms (e.g., ASKCOS) propose novel routes using available precursors .
- ADMET profiling : SwissADME predicts pharmacokinetic liabilities (e.g., CYP450 inhibition risks) .
What strategies improve yield in scaled-up synthesis?
Q. Advanced Process Chemistry
- Continuous flow systems : Reduce reaction time from 5 hours to 30 minutes via microfluidic reactors .
- Catalyst recycling : Zeolite (Y-H) recovery via centrifugation retains >90% activity over 5 cycles .
- Green chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) .
How is stability profiling conducted under physiological conditions?
Q. Advanced Stability Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
